ent-Florfenicol Amine-d3

Isotopic enrichment Mass spectrometry Internal standard

ent-Florfenicol Amine-d3 (CAS 1217625-88-1; molecular formula C₁₀H₁₁D₃FNO₃S; MW 250.30 g/mol) is the tri-deuterated isotopologue of ent-florfenicol amine, the primary hydrolytic metabolite of the veterinary antibiotic florfenicol. The compound incorporates three deuterium atoms into the molecular structure, producing a nominal mass shift of +3 Da relative to the unlabeled parent (florfenicol amine, CAS 76639-93-5, MW 247.27 g/mol), enabling its principal application as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification.

Molecular Formula C10H14FNO3S
Molecular Weight 250.31 g/mol
Cat. No. B15145415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Florfenicol Amine-d3
Molecular FormulaC10H14FNO3S
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O
InChIInChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i6D2,9D
InChIKeyXLSYLQDVLAXIKK-SFUNZEOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ent-Florfenicol Amine-d3: Deuterated Internal Standard for Florfenicol Residue Quantification in Veterinary and Food Safety Analysis


ent-Florfenicol Amine-d3 (CAS 1217625-88-1; molecular formula C₁₀H₁₁D₃FNO₃S; MW 250.30 g/mol) is the tri-deuterated isotopologue of ent-florfenicol amine, the primary hydrolytic metabolite of the veterinary antibiotic florfenicol [1]. The compound incorporates three deuterium atoms into the molecular structure, producing a nominal mass shift of +3 Da relative to the unlabeled parent (florfenicol amine, CAS 76639-93-5, MW 247.27 g/mol), enabling its principal application as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification . ent-Florfenicol Amine-d3 is commercially available with reported isotopic enrichment values ranging from ≥97.3% to >99.0 atom% D, and chemical purity specifications from 97.3% to 99.9%, depending on the supplier .

Why Unlabeled Florfenicol Amine or Alternative Internal Standards Cannot Substitute for ent-Florfenicol Amine-d3 in LC-MS/MS Quantification


Generic substitution with unlabeled florfenicol amine (CAS 76639-93-5) or structurally unrelated internal standards is analytically invalid for LC-MS/MS quantification of florfenicol residues due to fundamental differences in chromatographic co-elution behavior and ionization response within complex biological matrices [1]. Unlabeled florfenicol amine cannot be distinguished from endogenous analyte by mass spectrometry, precluding its use as an internal standard. Alternative internal standards, such as chloramphenicol-d5, exhibit differential matrix effects relative to florfenicol amine; a 2013 UPLC-MS/MS study demonstrated that deuterated chloramphenicol-d5 could only effectively eliminate matrix effects for chloramphenicol determination, but failed to adequately correct matrix interference for florfenicol and florfenicol amine when analyzed simultaneously in swine muscle and casings [2]. Furthermore, a 2015 validation study for total florfenicol residues in bovine, equine, and porcine tissues documented that florfenicol amine exhibited 85% matrix suppression relative to other amphenicol-class analytes, necessitating analyte-matched deuterated internal standard correction using commercially available tri-deuterated FFA (FFA-D3) to achieve acceptable method accuracy [3]. ent-Florfenicol Amine-d3, as a co-eluting stable isotope-labeled analog, exhibits nearly identical extraction recovery, chromatographic retention, and ionization efficiency as the target analyte, thereby enabling reliable correction for both sample preparation losses and matrix-induced ion suppression/enhancement .

ent-Florfenicol Amine-d3: Quantitative Differentiation Evidence for Analytical Internal Standard Selection


ent-Florfenicol Amine-d3 Achieves >99.0 atom% D Isotopic Enrichment, Minimizing Unlabeled Analyte Cross-Contribution Relative to Lower-Grade d3 Standards

ent-Florfenicol Amine-d3 demonstrates high isotopic enrichment with reported values reaching >99.0 atom% D by mass spectrometry . This enrichment level ensures that the d0 (unlabeled) isotopologue contamination is ≤1.0%, thereby minimizing the contribution of the internal standard signal to the analyte quantification channel. Lower-grade deuterated standards with enrichment below 97 atom% D introduce proportionally higher d0 signal interference, which can produce positive bias in trace-level residue quantification, particularly near the limit of detection (LOD) and limit of quantification (LOQ) where analyte concentrations approach the method's lower analytical range .

Isotopic enrichment Mass spectrometry Internal standard

ent-Florfenicol Amine-d3 Provides a +3 Da Mass Shift for Complete Baseline Resolution from Endogenous Analyte Signal, Eliminating Cross-Talk Observed with d2-Labeled Analogs

ent-Florfenicol Amine-d3 provides a nominal mass shift of +3 Da relative to unlabeled florfenicol amine (MW 247.27 g/mol → 250.30 g/mol), corresponding to the substitution of three hydrogen atoms with three deuterium atoms [1]. This +3 Da mass difference ensures that the isotopic cluster of the internal standard does not overlap with the analyte's M+2 isotopic peak, which is a documented concern for d2-labeled internal standards where incomplete chromatographic separation combined with narrow mass differences can produce cross-signal contamination [2]. In multiple reaction monitoring (MRM) mode, the +3 Da shift permits selection of precursor-to-product ion transitions for ent-Florfenicol Amine-d3 (e.g., m/z 251 → m/z 230) that are fully resolved from the corresponding transitions of the unlabeled analyte (m/z 248 → m/z 230), eliminating quantitative interference that could otherwise compromise method specificity [3].

Mass shift Isotopic interference MRM

ent-Florfenicol Amine-d3 Enables Quantitative Correction for >85% Matrix Suppression in Florfenicol Amine Analysis, a Correction Unachievable with Non-Analog Internal Standards

A 2015 multi-tissue validation study for total florfenicol residues in bovine, equine, and porcine kidney, liver, and muscle tissues documented that florfenicol amine (FFA) exhibited matrix suppression exceeding 85% in certain tissue matrices [1]. Quantitation and confirmation in this study were accomplished using commercially available tri-deuterated FFA (FFA-D3) as the internal standard with multiple reaction monitoring (MRM) of three transitions per target analyte. The use of FFA-D3 enabled mean recoveries of 60% and matrix effects of 25% for florfenicol amine across the validated tissue types [2]. In contrast, a 2013 UPLC-MS/MS study examining matrix effects in the simultaneous determination of fenicol antibiotics in swine muscle and casings found that deuterated chloramphenicol-d5 could only effectively correct matrix effects for chloramphenicol (CAP) determination, but failed to provide adequate correction for florfenicol and florfenicol amine [3]. Intra-laboratory method reproducibility for the FFA-D3-validated method ranged from 7% to 11% RSD, meeting AOAC-recommended HORRATr guidelines for single-laboratory validation studies [4].

Matrix effect Ion suppression Internal standard correction

ent-Florfenicol Amine-d3 Meets or Exceeds Regulatory Purity Requirements for Confirmatory Analysis Under Chinese National Standard GB 31658.15-2021

ent-Florfenicol Amine-d3 is explicitly specified as the internal standard for quantitative calibration and quality control verification in the Chinese National Food Safety Standard GB 31658.15-2021, "Determination of Amphenicols Residues in Animal Derived Food by Liquid Chromatography-Tandem Mass Spectrometry" . The standard method applies to the determination of florfenicol amine, florfenicol, and thiamphenicol residues in muscle, liver, kidney, and aquatic products from pigs, chickens, and cattle. Under this validated method, florfenicol amine-d3 is used as the internal standard with the following method performance specifications: limit of detection (LOD) of 0.3 μg/kg and limit of quantification (LOQ) of 1.0 μg/kg for florfenicol amine . The internal standard calibration curve demonstrates linearity over a concentration range of 1.0-100.0 μg/kg with a correlation coefficient ≥0.995. Quality control acceptance criteria require internal standard response deviation ≤±20% and retention time deviation ≤±2.5% relative to calibration standards . Commercial ent-Florfenicol Amine-d3 products report chemical purities of 98.4% to 99.9% and isotopic enrichment values of 99.0 atom% D to >99.0 atom% D, which meet or exceed the purity requirements for use as a certified reference material in this regulatory method .

Regulatory compliance Purity specification Confirmatory analysis

ent-Florfenicol Amine-d3: Validated Application Scenarios for Analytical Procurement and Method Development


LC-MS/MS Quantification of Florfenicol Residues in Animal Tissues for Regulatory Food Safety Monitoring

ent-Florfenicol Amine-d3 serves as the specified internal standard for quantification of florfenicol amine residues in animal-derived food products under Chinese National Standard GB 31658.15-2021 . The validated LC-MS/MS method achieves a limit of detection (LOD) of 0.3 μg/kg and limit of quantification (LOQ) of 1.0 μg/kg for florfenicol amine when using ent-Florfenicol Amine-d3 as the internal standard . The method is applicable to muscle, liver, kidney, and aquatic products from pigs, chickens, and cattle. Internal standard calibration curves demonstrate linearity over 1.0-100.0 μg/kg with correlation coefficient ≥0.995. This compound enables laboratories to meet regulatory quality control requirements including internal standard response deviation ≤±20% and retention time deviation ≤±2.5% .

Total Florfenicol Residue Determination Following Acid Digestion in Multi-Tissue Validation Studies

In residue depletion and pharmacokinetic studies requiring quantification of total florfenicol residues (expressed as florfenicol amine equivalents following acid digestion), ent-Florfenicol Amine-d3 (designated FFA-D3) is the validated internal standard . A 2015 multi-tissue method validation covering bovine, equine, and porcine kidney, liver, and muscle tissues demonstrated that FFA-D3 enables reliable quantitation over a concentration range of 100-4000 ng/g with an LOD of 33 ng/g . The method uses acid digestion (2 hours for FFA) followed by mixed-mode strong cation-exchange SPE cleanup and MRM detection of three transitions per analyte. Mean recoveries of 60% with matrix effects of 25% were achieved for florfenicol amine, with intra-lab reproducibility of 7-11% RSD meeting AOAC HORRATr guidelines . This validated approach is suitable for national chemical residue monitoring programs requiring confirmatory LC-MS/MS analysis.

Simultaneous Multi-Amphenicol Class Residue Analysis in Chicken Muscle with Deuterated Internal Standard Correction

For methods requiring simultaneous determination of multiple amphenicol-class antibiotics (chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine) in poultry tissues, ent-Florfenicol Amine-d3 provides the analyte-matched deuterated internal standard correction essential for accurate florfenicol amine quantification . A validated LC-ESI-MS/MS method for chicken muscle achieved limits of detection of 0.2 μg/kg for florfenicol and 1 μg/kg for florfenicol amine . In this multi-analyte context, deuterated chloramphenicol-d5 was used for chloramphenicol correction, but published evidence demonstrates that alternative deuterated internal standards such as CAP-d5 cannot adequately correct matrix effects for florfenicol and florfenicol amine when analyzed simultaneously . Therefore, ent-Florfenicol Amine-d3 is analytically non-substitutable for laboratories developing multi-residue amphenicol methods requiring accurate quantification of the florfenicol amine metabolite.

Trace-Level Florfenicol Metabolite Quantification in Complex Biological Matrices with High Matrix Suppression

ent-Florfenicol Amine-d3 is the appropriate internal standard selection for analytical workflows involving complex biological matrices (e.g., bovine, equine, and porcine liver; swine muscle and casings) where florfenicol amine exhibits substantial matrix-induced ion suppression . Published matrix effect data document suppression exceeding 85% for florfenicol amine in certain tissue matrices . The use of ent-Florfenicol Amine-d3 as a co-eluting stable isotope-labeled internal standard provides near-identical extraction recovery, chromatographic retention, and ionization efficiency to the target analyte, enabling effective correction for both sample preparation losses and matrix-induced ion suppression . Commercial ent-Florfenicol Amine-d3 products with isotopic enrichment >99.0 atom% D and chemical purity 98.4-99.9% provide the purity specifications necessary for trace-level quantification without introducing significant internal standard-derived analyte signal interference [1].

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